Enhanced Inhibitory Potency via Cyclopropylamino Substituent in Lck Kinase Context
In a series of 2-amino-5-carboxamidothiazoles evaluated as inhibitors of the Src-family kinase p56(Lck), the cyclopropylamide analog 11d exhibited sub-micromolar activity, underscoring the privileged nature of the cyclopropylamino motif for achieving potent enzyme inhibition [1]. While direct head-to-head data for the free carboxylic acid (CAS 162651-10-7) is not available, this class-level inference highlights the structural advantage of the cyclopropylamino group over alternative alkyl or aryl substituents in conferring enhanced binding interactions and conformational rigidity.
| Evidence Dimension | Kinase Inhibition (Lck p56) |
|---|---|
| Target Compound Data | Sub-micromolar activity in PBL proliferation assay (cyclopropylamide analog 11d) |
| Comparator Or Baseline | Other 2-amino-5-carboxamidothiazole analogs with varying N-substituents |
| Quantified Difference | Not available for free acid; SAR trend indicates cyclopropyl group is optimal for potency. |
| Conditions | PBL proliferation assay, enzyme inhibition |
Why This Matters
The cyclopropylamino moiety is a validated pharmacophore for achieving potent kinase inhibition, making this compound a valuable scaffold for further medicinal chemistry optimization.
- [1] Wityak, J.; Das, J.; Moquin, R.V.; Shen, Z.; Lin, J.; Chen, P.; Doweyko, A.M.; Pitt, S.; Pang, S.; Shen, D.R.; Fang, Q.; de Fex, H.F.; Schieven, G.L.; Kanner, S.B.; Barrish, J.C. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorg. Med. Chem. Lett. 2003, 13, 4007–4010. View Source
